

Application Notes and Protocols: Palladium-Catalyzed Carbonylation Reactions at Atmospheric Pressure

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Compound of Interest

Compound Name: *Pd(Xantphos)Cl₂*

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These application notes provide a comprehensive overview and detailed protocols for conducting carbonylation reactions of aryl bromides at atmospheric pressure using a palladium catalyst system based on the Xantphos ligand. This methodology is highly effective for the synthesis of a variety of carbonyl compounds, including Weinreb amides, primary and secondary amides, and methyl esters, offering a significant advantage by avoiding the need for high-pressure equipment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Palladium-catalyzed carbonylation is a powerful tool for the regioselective synthesis of carbonyl-containing molecules from readily available aryl halides.[\[1\]](#)[\[3\]](#) The use of carbon monoxide (CO), a versatile C1 building block, allows for the efficient formation of amides, esters, and other carboxylic acid derivatives.[\[5\]](#) Historically, these reactions often required elevated pressures of CO, limiting their accessibility in some laboratory settings. The development of a catalyst system employing palladium acetate and the bulky, flexible bidentate phosphine ligand, Xantphos, has enabled these transformations to be carried out effectively at atmospheric pressure.[\[1\]](#)[\[3\]](#)[\[6\]](#) This system demonstrates broad functional group tolerance and has been successfully applied to the synthesis of a diverse range of amides and esters.[\[3\]](#)

Data Presentation

The following tables summarize the quantitative data for the synthesis of Weinreb amides, benzamides, and methyl esters from various aryl bromides at atmospheric pressure.

Table 1: Synthesis of Weinreb Amides via Aminocarbonylation[3]

Entry	Aryl Bromide	Product	Yield (%)
1	4-Bromotoluene	4-Methyl-N-methoxy-N-methylbenzamide	95
2	4-Bromoanisole	4-Methoxy-N-methoxy-N-methylbenzamide	93
3	4-Bromobenzonitrile	4-Cyano-N-methoxy-N-methylbenzamide	85
4	4-Bromobiphenyl	N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide	92
5	1-Bromo-4-(trifluoromethoxy)benzene	N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide	91
6	3-Bromobenzonitrile	3-Cyano-N-methoxy-N-methylbenzamide	88
7	3-Bromoanisole	3-Methoxy-N-methoxy-N-methylbenzamide	94
8	2-Bromotoluene	2-Methyl-N-methoxy-N-methylbenzamide	89
9	2-Bromoanisole	2-Methoxy-N-methoxy-N-methylbenzamide	85
10	1-Bromonaphthalene	N-methoxy-N-methyl-1-naphthamide	90
11	2-Bromonaphthalene	N-methoxy-N-methyl-2-naphthamide	96

Reaction Conditions: 2 mol % $\text{Pd}(\text{OAc})_2$, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol N,O-dimethylhydroxylamine hydrochloride, 3 mmol Na_2CO_3 in toluene (2 mL) at 80 °C under 1 atmosphere of CO.[3]

Table 2: Synthesis of Benzamides via Aminocarbonylation[3]

Entry	Aryl Bromide	Amine	Product	Yield (%)
1	4-Bromotoluene	Morpholine	(4-Methylphenyl) (morpholino)met hanone	98
2	4-Bromotoluene	Benzylamine	N-Benzyl-4- methylbenzamid e	95
3	4-Bromoanisole	Morpholine	(4- Methoxyphenyl) (morpholino)met hanone	96
4	4- Bromobenzonitrile	Morpholine	(4-Cyanophenyl) (morpholino)met hanone	87
5	3-Bromopyridine	Morpholine	Morpholino(pyridi n-3- yl)methanone	91
6	3- Bromoquinoline	Morpholine	Morpholino(quino lin-3- yl)methanone	89

Reaction Conditions: 2 mol % $\text{Pd}(\text{OAc})_2$, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol amine, 3 mmol Na_2CO_3 in toluene (2 mL) at 80 °C under 1 atmosphere of CO.[3]

Table 3: Synthesis of Methyl Esters via Alkoxycarbonylation[3]

Entry	Aryl Bromide	Product	Yield (%)
1	Ethyl 4-bromobenzoate	Dimethyl terephthalate	95
2	4-Bromotoluene	Methyl 4-methylbenzoate	98
3	4-Bromoanisole	Methyl 4-methoxybenzoate	97
4	1-Bromo-4-fluorobenzene	Methyl 4-fluorobenzoate	93
5	4-Bromobenzonitrile	Methyl 4-cyanobenzoate	85
6	4-Bromoisoquinoline	Methyl isoquinoline-4-carboxylate	88

Reaction Conditions: 2 mol % $\text{Pd}(\text{OAc})_2$, 2 mol % Xantphos, 1 mmol aryl bromide, 10 mmol methanol, 3 mmol Na_2CO_3 in toluene (2 mL) at 70 °C under 1 atmosphere of CO.[\[3\]](#)

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed carbonylation reactions at atmospheric pressure.

General Procedure for Aminocarbonylation (Weinreb Amide Synthesis)

This protocol describes the synthesis of Weinreb amides from aryl bromides.[\[1\]](#)

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos
- Aryl bromide

- N,O-dimethylhydroxylamine hydrochloride
- Sodium carbonate (Na_2CO_3)
- Toluene (anhydrous)
- Carbon monoxide (CO) gas (balloon or Schlenk line)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol %), Xantphos (0.02 mmol, 2 mol %), the aryl bromide (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 mmol), and Na_2CO_3 (3.0 mmol).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous toluene (2 mL) via syringe.
- Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.
- Place the flask in a preheated oil bath at 80 °C and stir for the required time (typically 2-24 hours, monitor by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.

General Procedure for Alkoxy carbonylation (Methyl Ester Synthesis)

This protocol outlines the synthesis of methyl esters from aryl bromides.^[3]

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos
- Aryl bromide
- Methanol (anhydrous)
- Sodium carbonate (Na_2CO_3)
- Toluene (anhydrous)
- Carbon monoxide (CO) gas (balloon or Schlenk line)
- Standard glassware for inert atmosphere reactions

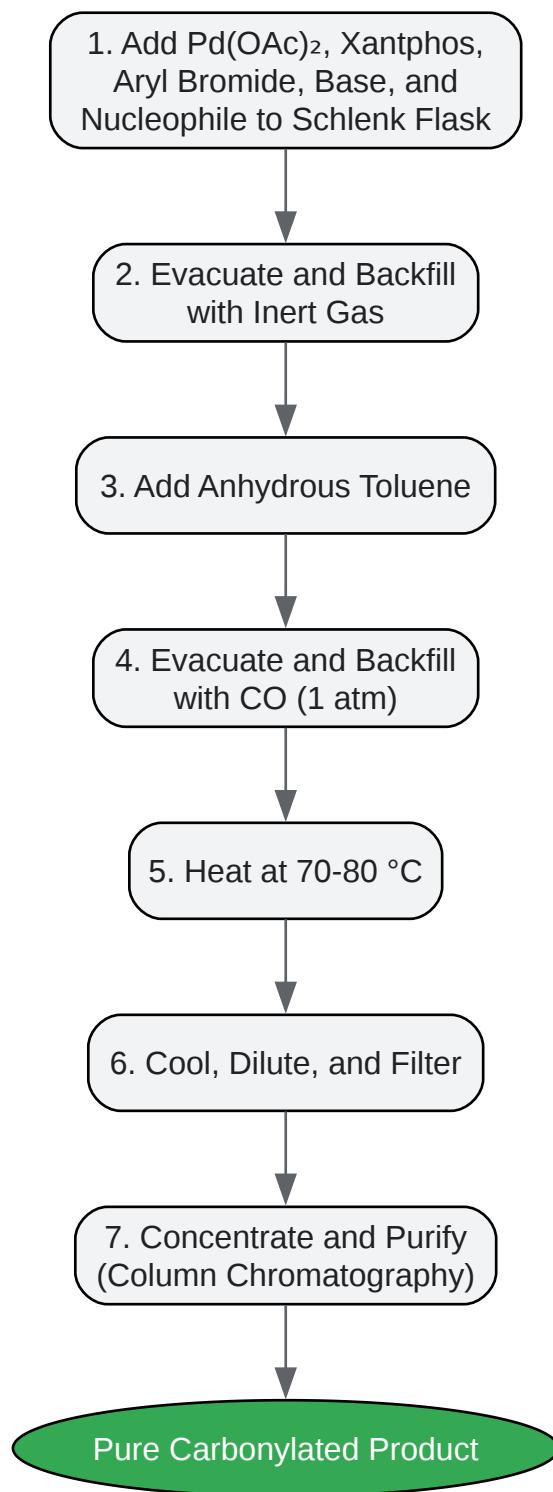
Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol %), Xantphos (0.02 mmol, 2 mol %), the aryl bromide (1.0 mmol), and Na_2CO_3 (3.0 mmol).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous toluene (2 mL) and anhydrous methanol (10 mmol) via syringe.
- Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.
- Place the flask in a preheated oil bath at 70 °C and stir for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.

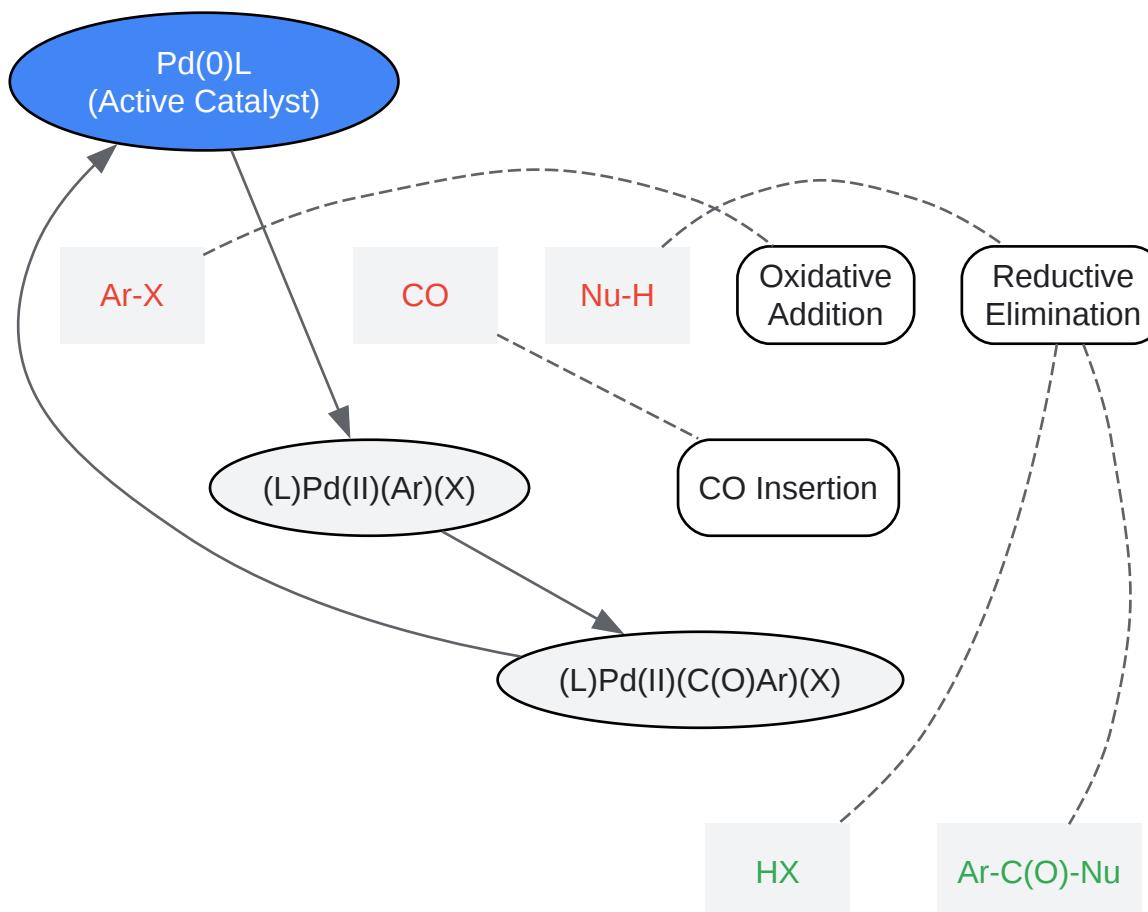
- Purify the crude product by flash column chromatography on silica gel to afford the desired methyl ester.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified catalytic cycle for the Pd/Xantphos-catalyzed carbonylation reactions.

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Caption: General experimental workflow for Pd/Xantphos catalyzed carbonylation.

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Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Palladium-Catalyzed Carbonylation Reactions at Atmospheric Pressure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15545305#carbonylation-reactions-with-pd-xantphos-cl2-at-atmospheric-pressure>]

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